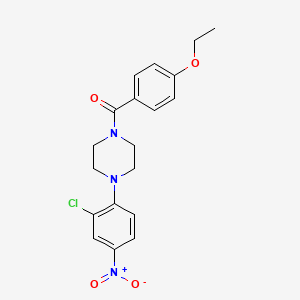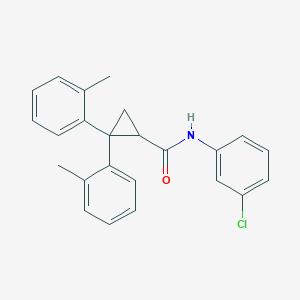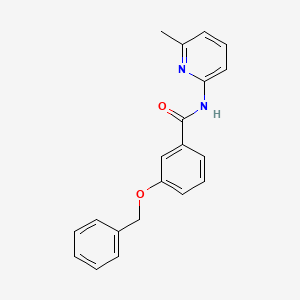![molecular formula C11H13F3N2OS B5087989 N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TFMU, is a chemical compound that has been widely used in scientific research. TFMU is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits PKC by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. PKC is a key regulator of various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these processes, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cellular context and the specific PKC isoform being targeted. For example, this compound can inhibit insulin secretion in pancreatic beta cells, reduce platelet aggregation, and suppress T cell activation. This compound can also induce apoptosis in cancer cells, inhibit ion channels, and modulate neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its high potency and selectivity for PKC. This compound can selectively inhibit different PKC isoforms, allowing researchers to study the specific roles of each isoform in various cellular processes. However, one limitation of this compound is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One direction is to further investigate the specific roles of different PKC isoforms in various cellular processes, using this compound as a tool to selectively inhibit each isoform. Another direction is to explore the potential therapeutic applications of this compound in diseases such as cancer, diabetes, and cardiovascular disease. Finally, future studies could focus on developing new analogs of this compound with improved potency, selectivity, and safety profiles.
Synthesemethoden
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized by reacting 3-(trifluoromethyl)aniline with 2-chloroethyl methyl ether in the presence of potassium carbonate, followed by reaction with thiourea in the presence of sodium hydride. The product can be purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and hexane as the mobile phase.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. For example, this compound has been used to investigate the involvement of PKC in insulin secretion, platelet aggregation, and T cell activation. This compound has also been used to study the role of PKC in cancer cell proliferation and survival, as well as in the regulation of ion channels and neurotransmitter release.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2OS/c1-17-6-5-15-10(18)16-9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBITCJZPQQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)


![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)

![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
